(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine
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Overview
Description
®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring substituted with a methyl group at position 3. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone. For instance, 2,6-dichloropyrimidine can be prepared by reacting 2,6-dichloroaniline with a suitable carbonyl compound under acidic conditions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting an appropriate amine with an epoxide. For example, 3-methylmorpholine can be prepared by reacting 3-methylamine with ethylene oxide.
Coupling Reaction: The final step involves coupling the pyrimidine and morpholine rings. This can be achieved through a nucleophilic substitution reaction, where the pyrimidine ring is activated by a leaving group, and the morpholine ring acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can undergo oxidation reactions, where the morpholine ring is oxidized to form N-oxides.
Reduction: The compound can undergo reduction reactions, where the pyrimidine ring is reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications, including the synthesis of active ingredients and intermediates.
Mechanism of Action
The mechanism of action of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
®-4-(2,6-Dichloropyrimidin-4-yl)-3-ethylmorpholine: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-phenylmorpholine: Similar structure with a phenyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-isopropylmorpholine: Similar structure with an isopropyl group instead of a methyl group on the morpholine ring.
Uniqueness
The uniqueness of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine lies in its specific substitution pattern and stereochemistry. The presence of the methyl group on the morpholine ring and the ®-configuration contribute to its distinct chemical and biological properties. These features may influence its reactivity, binding affinity, and selectivity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11Cl2N3O |
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Molecular Weight |
248.11 g/mol |
IUPAC Name |
(3R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |
InChI Key |
VWYKHJBMWAKLPM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=NC(=N2)Cl)Cl |
Canonical SMILES |
CC1COCCN1C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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